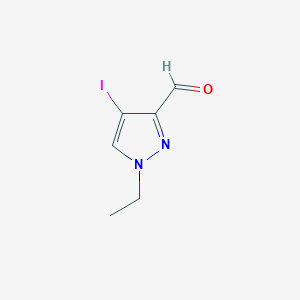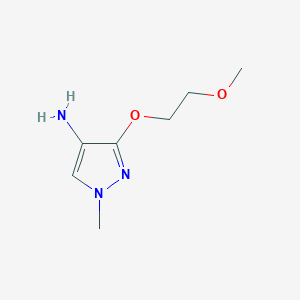![molecular formula C22H25F3N4O2 B10907266 4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B10907266.png)
4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-oxo-N-[4-(trifluoromethyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-oxo-N-[4-(trifluoromethyl)phenyl]butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a diethylamino group, a benzylidene hydrazinyl moiety, and a trifluoromethyl-substituted phenyl group, making it an interesting subject for chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-oxo-N-[4-(trifluoromethyl)phenyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylidene Hydrazine Intermediate: This step involves the condensation of 4-(diethylamino)benzaldehyde with hydrazine hydrate under acidic conditions to form the benzylidene hydrazine intermediate.
Coupling with 4-Oxo-N-[4-(trifluoromethyl)phenyl]butanamide: The intermediate is then coupled with 4-oxo-N-[4-(trifluoromethyl)phenyl]butanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-oxo-N-[4-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group or the hydrazinyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced amines or hydrazines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-oxo-N-[4-(trifluoromethyl)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-oxo-N-[4-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzyl-N-(4-(diethylamino)benzylidene)-1-piperazinamine
- N-(4-(diethylamino)benzylidene)-4-phenyl-1-piperazinamine
Uniqueness
4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-oxo-N-[4-(trifluoromethyl)phenyl]butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group distinguishes it from similar compounds, enhancing its potential for various applications.
Propiedades
Fórmula molecular |
C22H25F3N4O2 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
N'-[(E)-[4-(diethylamino)phenyl]methylideneamino]-N-[4-(trifluoromethyl)phenyl]butanediamide |
InChI |
InChI=1S/C22H25F3N4O2/c1-3-29(4-2)19-11-5-16(6-12-19)15-26-28-21(31)14-13-20(30)27-18-9-7-17(8-10-18)22(23,24)25/h5-12,15H,3-4,13-14H2,1-2H3,(H,27,30)(H,28,31)/b26-15+ |
Clave InChI |
VMYAAKBYRZDHNP-CVKSISIWSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate](/img/structure/B10907190.png)

![5-(4-bromophenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10907201.png)
![2,2-dichloro-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide](/img/structure/B10907207.png)

![N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]hexanehydrazide](/img/structure/B10907220.png)
![[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol](/img/structure/B10907227.png)
![(4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10907237.png)
![N-(4-ethoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10907238.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B10907245.png)
![2,2,3,3-Tetrafluoropropyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B10907247.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B10907248.png)

![2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol](/img/structure/B10907273.png)